Methyltetrazine-acid

Bioorthogonal Chemistry Chemical Stability Bioconjugation

Methyltetrazine-acid uniquely balances rapid IEDDA kinetics with superior stability conferred by its electron-donating methyl group, overcoming the instability of unsubstituted tetrazine-acid. The terminal carboxylic acid enables seamless carbodiimide-mediated coupling to amines without additional derivatization—unlike amine-functionalized methyltetrazines. Proven as a PROTAC linker and bioorthogonal handle for live-cell probes, this building block supports multi-step bioconjugation workflows with antibodies, peptides, and oligonucleotides. Choose methyltetrazine-acid for reliable, application-matched performance.

Molecular Formula C11H10N4O2
Molecular Weight 230.22 g/mol
CAS No. 1380500-88-8
Cat. No. B608996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-acid
CAS1380500-88-8
SynonymsMethyltetrazine-acid
Molecular FormulaC11H10N4O2
Molecular Weight230.22 g/mol
Structural Identifiers
InChIInChI=1S/C11H10N4O2/c1-7-12-14-11(15-13-7)9-4-2-8(3-5-9)6-10(16)17/h2-5H,6H2,1H3,(H,16,17)
InChIKeyTZNOWMYISKGWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyltetrazine-acid (CAS 1380500-88-8) for Bioorthogonal Chemistry: A Procurement-Ready, Comparator-Backed Analysis


Methyltetrazine-acid (CAS 1380500-88-8) is a methyl-substituted 1,2,4,5-tetrazine derivative bearing a terminal carboxylic acid functional group [1]. As a core building block in bioorthogonal chemistry, its methyltetrazine moiety participates in inverse electron-demand Diels-Alder (IEDDA) cycloadditions with strained alkenes like trans-cyclooctene (TCO) . The carboxylic acid handle enables facile activation via standard carbodiimide chemistry for conjugation to amine-containing biomolecules, positioning it as a versatile linker in both bioconjugation workflows and PROTAC (PROteolysis TArgeting Chimera) synthesis .

Methyltetrazine-acid (CAS 1380500-88-8): Why In-Class Tetrazine Substitution is Not a Viable Procurement Strategy


While all tetrazine derivatives share a common IEDDA reaction mechanism, their physicochemical and performance profiles diverge significantly based on ring substitution and functionalization, precluding simple interchangeability. The primary differentiator for methyltetrazine-acid is its unique balance of reaction kinetics and chemical stability conferred by the electron-donating methyl group . This contrasts sharply with unsubstituted tetrazine-acid, which offers superior kinetics but suffers from substantial instability that limits its utility in multi-step syntheses and aqueous biological buffers . Conversely, amine-functionalized methyltetrazines, while sharing the methyltetrazine core stability, lack the versatile carboxylic acid handle, thereby restricting their utility in standard amide coupling workflows without additional derivatization steps . Therefore, selecting a tetrazine reagent requires a precise fit between its specific performance characteristics and the intended application, making generic substitution a scientifically unsound procurement practice.

Quantitative Evidence Guide for Methyltetrazine-acid (CAS 1380500-88-8): Data-Driven Differentiation for Informed Procurement


Methyltetrazine-acid Stability vs. Unsubstituted Tetrazine-acid: A Critical Determinant for Aqueous Workflows

The primary advantage of methyltetrazine-acid over its unsubstituted counterpart (tetrazine-acid, CAS 1380500-92-4) is its substantially improved chemical stability, a critical parameter for applications involving aqueous buffers or multi-step synthetic procedures . While the methyl group slightly reduces the IEDDA reaction rate, it dramatically enhances the molecule's resistance to degradation by hydrolysis and nucleophilic attack . This trade-off is essential for researchers requiring a robust, shelf-stable building block.

Bioorthogonal Chemistry Chemical Stability Bioconjugation

IEDDA Reaction Kinetics: Benchmarking Methyltetrazine-acid Against its Faster, Less Stable Analog

The IEDDA reaction kinetics for methyltetrazine-acid are positioned within a well-defined range of 10³–10⁵ M⁻¹·s⁻¹ . This is notably slower than the rate reported for unsubstituted tetrazine-acid (up to 30,000 M⁻¹·s⁻¹) . This kinetic difference represents a strategic trade-off: sacrificing a portion of the maximal reaction speed for a significant gain in chemical stability [1]. For many applications, the still-exceptional speed of methyltetrazine-acid is more than sufficient, while its enhanced stability becomes a decisive operational advantage.

Click Chemistry Reaction Kinetics Bioorthogonal Conjugation

Functional Group Differentiation: Methyltetrazine-acid vs. Methyltetrazine-amine for Bioconjugation

A key differential factor within the methyltetrazine family is the reactive handle. Methyltetrazine-acid features a terminal carboxylic acid (-COOH), which requires activation (e.g., via EDC/NHS chemistry) for conjugation to amines, providing a controlled, two-step approach . In contrast, methyltetrazine-amine (CAS 1345955-28-3) contains a primary amine, which can react directly with activated esters (e.g., NHS esters) or carboxylic acids after activation . This fundamental difference dictates their respective roles in bioconjugation and linker design.

Bioconjugation Linker Chemistry PROTAC Synthesis

Methyltetrazine-acid as a Validated PROTAC Linker: Differentiated by its Bioorthogonal Utility

Methyltetrazine-acid is explicitly validated and marketed as a PROTAC (PROteolysis TArgeting Chimera) linker [REFS-1, REFS-2]. While many alkyl-chain based linkers exist for PROTACs, methyltetrazine-acid is differentiated by its dual functionality: it serves as a structural linker and as a latent bioorthogonal handle. This allows for the modular assembly of heterobifunctional degraders and can potentially enable 'click-to-release' or pre-targeting strategies that are not possible with simple, inert alkyl or PEG linkers .

PROTAC Targeted Protein Degradation Drug Discovery

Methyltetrazine-acid (CAS 1380500-88-8): Evidence-Based Application Scenarios for Research and Industrial Procurement


Synthesis of Stable, Modular PROTACs (PROteolysis TArgeting Chimeras)

Researchers designing PROTACs benefit from methyltetrazine-acid's dual nature as both a structural linker and a bioorthogonal handle. Its validated use as a PROTAC linker is enhanced by the latent reactivity of the methyltetrazine group. This allows for the construction of PROTACs that can later be modified via IEDDA click chemistry, for instance, to attach fluorophores for cellular tracking or to create 'pre-targeted' systems where the TCO-labeled ligand and tetrazine-labeled ligand are assembled in situ .

Robust Bioconjugation for Antibody-Drug Conjugates (ADCs) and Fluorescent Probes

The superior stability of methyltetrazine-acid compared to unsubstituted tetrazine-acid makes it the preferred choice for multi-step bioconjugation workflows. It can be reliably activated and conjugated to sensitive biomolecules like antibodies, peptides, or oligonucleotides without significant degradation. The resulting conjugates are then primed for rapid, bioorthogonal labeling with TCO-bearing payloads (e.g., cytotoxic drugs, fluorophores), making it an ideal building block for constructing ADCs or advanced imaging probes.

Live-Cell Compatible Bioorthogonal Labeling and Imaging

For applications requiring bioorthogonal chemistry within living systems, the methyltetrazine core's stability and small size are critical. The work by Torres-García et al. [1] exemplifies this by using a methyltetrazine-containing amino acid (MeTz-Ala) for imaging enzyme activities in live cells, demonstrating that tetrazines can function as 'small live-cell compatible bioorthogonal handles'. Methyltetrazine-acid serves as the foundational building block for synthesizing such live-cell probes, offering a stable platform for introducing the bioorthogonal functionality into complex biological settings.

Construction of Complex Bifunctional Linkers and Hydrogels

Methyltetrazine-acid's carboxylic acid handle is a versatile point for further chemical elaboration. It can be coupled with a vast array of amine-containing molecules, including polyethylene glycol (PEG) chains, peptides, and solid supports, to create sophisticated bifunctional linkers. Patents and literature demonstrate its use in creating reversibly crosslinked hydrogels for bioinks and injectable drug delivery vehicles, leveraging the fast and bioorthogonal IEDDA reaction for on-demand material formation [2].

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